Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

LogP pKa Hydrogen-bond donors

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a tertiary dimethylamino substituent at the 3-position of the strained four-membered ring. With a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g·mol⁻¹, this compound belongs to the class of N-Boc-azetidine building blocks widely employed in medicinal chemistry for the construction of pharmaceutical agents, particularly those targeting central nervous system (CNS) disorders, kinase inhibition, and oncological pathways.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 792970-55-9
Cat. No. B1613325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(dimethylamino)azetidine-1-carboxylate
CAS792970-55-9
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N(C)C
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)11(4)5/h8H,6-7H2,1-5H3
InChIKeyCANUZUCMZXFLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate (CAS 792970-55-9) – A Boc-Protected Azetidine Building Block for CNS Drug Discovery and MedChem


Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a tertiary dimethylamino substituent at the 3-position of the strained four-membered ring. With a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g·mol⁻¹, this compound belongs to the class of N-Boc-azetidine building blocks widely employed in medicinal chemistry for the construction of pharmaceutical agents, particularly those targeting central nervous system (CNS) disorders, kinase inhibition, and oncological pathways . The presence of the dimethylamino group imparts distinct basicity (predicted pKa ≈ 7.78) and hydrogen-bond-accepting capability (2 HBA, 0 HBD), while the Boc group enables orthogonal protection–deprotection strategies that are critical in multi-step syntheses of complex drug candidates .

Why Generic Substitution of Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate Is Scientifically Unsound


Within the class of 3-substituted N-Boc-azetidines, variations in the substitution pattern—primary amine, secondary methylamine, hydroxyl, or carbonyl—produce divergent physicochemical properties that critically modulate downstream synthetic utility, pharmacokinetic behavior, and patent-protected structural novelty . For instance, the tertiary dimethylamino group in CAS 792970-55-9 provides a predicted pKa of 7.78, which differs from the primary amine analog (pKa 8.29) and the methylamino analog (pKa 9.23), leading to distinct protonation states at physiological pH . These differences can alter reaction selectivity during amide bond formation, reductive amination, or nucleophilic substitution steps. Furthermore, the absence of hydrogen-bond donors (HBD = 0) in the title compound—versus 1 HBD in the amino, methylamino, and hydroxy analogs—significantly impacts membrane permeability, protein binding, and the compound's suitability for CNS-targeting drug discovery programs . Simply substituting an alternative 3-substituted azetidine would therefore risk failed synthetic campaigns, altered biological readouts, and potential invalidation of patent claims tied to the specific 3-(dimethylamino) motif .

Quantitative Differentiation Evidence for Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate (CAS 792970-55-9) Versus Closest Analogs


Physicochemical Profile: LogP, pKa, and Hydrogen-Bond Donor Count Differentiate the 3-(Dimethylamino) Derivative from Primary Amine, Methylamino, Hydroxy, and Oxo Analogs

The title compound exhibits a measured/calculated LogP of 0.997 , a predicted pKa of 7.78 ± 0.20 , and zero hydrogen-bond donors (HBD = 0) . In contrast, the 3-amino analog (CAS 193269-78-2) has LogP = 1.20, pKa = 8.29, and 1 HBD . The 3-(methylamino) analog (CAS 454703-20-9) has LogP = 1.15, pKa = 9.23, and 1 HBD [1]. The 3-hydroxy analog (CAS 141699-55-0) has LogP = 0.54, pKa = 14.16, and 1 HBD . The 3-oxo analog (CAS 398489-26-4) has an estimated LogP ≈ 0.2–0.5, pKa not applicable, and 0 HBD . The dimethylamino compound uniquely combines a moderate LogP near 1.0 with a pKa near physiological pH and zero HBD, a profile highly sought after for CNS penetration and reduced off-target protein binding.

LogP pKa Hydrogen-bond donors

Fraction of sp³ Carbons (Fsp³) – The 3-(Dimethylamino) Derivative Achieves the Highest Fsp³ (0.90) Among Common 3-Substituted N-Boc-Azetidine Building Blocks

The target compound possesses 9 sp³-hybridized carbons out of 10 total carbons, yielding an Fsp³ of 0.90 . The 3-amino and 3-hydroxy analogs (C₈ frameworks) have Fsp³ = 0.875 (7/8 sp³), while the 3-oxo analog has Fsp³ = 0.75 (6/8 sp³) . Higher Fsp³ correlates positively with increased clinical success rates and improved solubility, a metric central to CNS multiparameter optimization (CNS MPO) scoring [1].

Fsp³ Drug-likeness CNS MPO

Patent-Granted Synthetic Utility: Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate Is Explicitly Incorporated into EGFR and KRAS G12C Inhibitor Patents

CAS 792970-55-9 is cited as a key intermediate in the synthesis of 2,3,4,6-tetra-substituted benzene-1,5-diamine derivatives (EP3144292A4, US9879008B2) that inhibit EGFR tyrosine kinase, and in KRAS G12C inhibitor patent families [1]. The specific 3-(dimethylamino) substitution pattern is an integral structural element of the final pharmacologically active molecules, not a trivial protecting group variation. In contrast, the 3-amino, 3-hydroxy, and 3-oxo analogs are not cited in these specific patent families, highlighting the unique intellectual property and synthetic relevance of the dimethylamino variant .

EGFR inhibitor KRAS G12C inhibitor Patent intermediate

Bulk Availability and Purity Specifications – Supplier-Qualified Batches up to 98.2% Enabling Gram-to-Kilogram Scale-Up

Eosmedchem offers 300 g stock of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate with HPLC purity of 98.2% . MolCore provides the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems . Multiple vendors including Chemenu, AmayBio, and AKSci supply this compound at ≥95% purity, with Fluorochem offering 95+% . In comparison, the 3-(methylamino) analog (CAS 454703-20-9) is typically supplied at 95–97% and the 3-amino analog at 95–97% . The availability of the dimethylamino derivative in both 95% and 98%+ purity grades, coupled with multi-hundred-gram inventory, provides a clear procurement advantage for medicinal chemistry groups requiring material for lead optimization and preclinical development.

Bulk supply Purity specification Scale-up

Best Research and Industrial Application Scenarios for Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate (CAS 792970-55-9)


Synthesis of EGFR Tyrosine Kinase Inhibitors for Oncology Programs

CAS 792970-55-9 is explicitly employed as a synthetic intermediate in the preparation of 2,3,4,6-tetra-substituted benzene-1,5-diamine derivatives that function as EGFR tyrosine kinase inhibitors . Medicinal chemistry teams pursuing EGFR inhibitor programs—particularly those targeting mutant EGFR in non-small cell lung cancer—should procure this exact building block to ensure fidelity to the patented synthetic route and to access the structure–activity relationship (SAR) around the 3-(dimethylamino)azetidine motif, which contributes to both binding affinity and kinase selectivity.

KRAS G12C Inhibitor Lead Optimization and Candidate Selection

The compound is listed in patent families covering KRAS G12C inhibitors, a class of high-value oncology targets . The 3-(dimethylamino)azetidine moiety is incorporated into the inhibitor scaffold to modulate physicochemical properties and binding interactions. Procuring CAS 792970-55-9 with high purity (≥98%) is essential for SAR studies, where even minor impurities from alternative building blocks could confound biological assay results during lead optimization.

CNS Penetrant Drug Discovery Programs Requiring Low Hydrogen-Bond Donor Count and High Fsp³

With zero hydrogen-bond donors, moderate LogP (0.997), and an Fsp³ of 0.90, the title compound is ideally suited as a building block for CNS-targeted drug discovery programs where passive blood–brain barrier permeability and low efflux transporter recognition are critical [1]. Substructure-based CNS MPO scoring favors fragments with Fsp³ > 0.45 and HBD ≤ 1; the 3-(dimethylamino)azetidine fragment exceeds these thresholds, making it a strategic choice over the 3-amino or 3-hydroxy analogs that possess HBD = 1.

Preclinical Development and Toxicology Batch Synthesis

The confirmed bulk availability of 300 g at 98.2% HPLC purity from Eosmedchem and ≥98% purity from MolCore under ISO quality systems enables seamless transition from discovery-scale (milligram to gram) to preclinical development (hundred-gram to kilogram) without change of supplier or synthetic route. This supply chain continuity is critical for meeting ICH M3(R2) guidelines on impurity qualification for IND-enabling toxicology studies.

Quote Request

Request a Quote for Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.